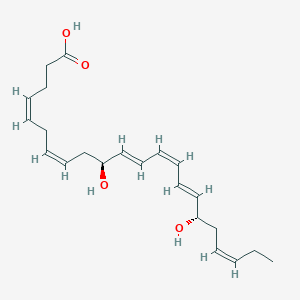

10S,17S-DiHDoHE

Description

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid (10S,17S-diHDHA), also termed Protectin DX (PDX), is a specialized pro-resolving lipid mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is biosynthesized via double lipoxygenation (LOX) of DHA, involving sequential oxidation at the 17S and 10S positions, forming conjugated trienes with distinct 4Z,7Z,11E,13Z,15E,19Z geometry . PDX exhibits potent anti-inflammatory, pro-resolving, and tissue-protective activities, including:

- Anti-diabetic effects: Prevention of streptozotocin-induced type 1 and type 2 diabetes in mice via anti-inflammatory and antioxidant mechanisms .

- Antifibrotic actions: Amelioration of bleomycin-induced pulmonary fibrosis by modulating macrophage phenotypes and reducing collagen deposition .

- Receptor interactions: Activation of DP1 and GPR120 receptors to regulate immune cell trafficking and cytokine production .

Propriétés

IUPAC Name |

(4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8-,10-3-,11-6-,17-12+,18-13+/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZYJSQHCXHEG-XLBFCUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of 10S,17S-DiHDoHE are neutrophils and platelets . Neutrophils are a type of white blood cell that play a key role in the body’s immune response, while platelets are involved in blood clotting.

Mode of Action

This compound interacts with its targets by blocking neutrophil infiltration and inhibiting platelet activation . It impairs thromboxane (TX) synthesis and TX receptor activation, which are crucial for platelet activation.

Biochemical Pathways

This compound is a metabolite of DHA (Docosahexaenoic Acid), produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA. It is part of the lipoxygenase pathways , which are involved in the metabolism of fatty acids and inflammation regulation.

Result of Action

The action of this compound results in potent protective and anti-inflammatory activities . It blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse. This suggests that it could potentially be used to treat inflammatory conditions.

Analyse Biochimique

Biochemical Properties

10S,17S-DiHDoHE plays a significant role in biochemical reactions. It is produced by an apparent double lipoxygenase (LO)-mediated reaction in murine peritonitis exudates, in suspensions of human leukocytes, or by soybean 15-LO incubated with DHA. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its anti-inflammatory and protective effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to its potent protective and anti-inflammatory activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it blocks neutrophil infiltration in murine peritonitis by 20-25% at a dose of 1 ng/mouse

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and these interactions can affect metabolic flux or metabolite levels.

Activité Biologique

Overview

10S,17S-dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid (PDX) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). It plays a significant role in anti-inflammatory processes and is recognized for its potential therapeutic applications in various diseases. This article explores the biological activities of PDX, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (4Z,7Z,10S,11E,13Z,15E,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

- Molecular Formula : C22H32O4

- PubChem CID : 11667655

PDX exerts its biological effects primarily through the modulation of inflammation and immune responses. The key mechanisms include:

- Inhibition of Neutrophil Infiltration : PDX significantly reduces neutrophil infiltration in inflammatory conditions. In murine models of peritonitis, it has been shown to block neutrophil migration by 20-25% at a dosage of 1 ng/mouse .

- Platelet Activation Modulation : PDX inhibits blood platelet aggregation. This action suggests a potential role in managing thrombotic disorders.

- Cell Signaling Pathways : PDX interacts with specific receptors on immune cells to modulate signaling pathways that lead to the resolution of inflammation .

Anti-inflammatory Effects

PDX is recognized for its potent anti-inflammatory properties. It functions as a pro-resolving mediator that actively promotes the resolution phase of inflammation. Key findings include:

- Reduction of Inflammatory Cytokines : PDX treatment leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models .

- Enhanced Resolution of Inflammation : Research indicates that PDX enhances the clearance of apoptotic cells and promotes tissue repair processes .

Neuroprotective Effects

PDX has been linked to neuroprotection due to its ability to modulate neuroinflammation. Studies suggest:

- Protection Against Neurodegeneration : PDX may protect neuronal cells from damage associated with neurodegenerative diseases by inhibiting inflammatory responses within the central nervous system .

Metabolic Effects

Recent studies have explored the potential metabolic benefits of PDX:

- Anti-Diabetic Potential : PDX has shown promise in preventing the onset of type 1 and type 2 diabetes in animal models. This suggests a role in metabolic regulation and insulin sensitivity .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Rengachar et al., 2023 | Demonstrated that PDX prevents diabetes development in animal models. |

| Chen et al., 2011 | Showed that PDX inhibits platelet aggregation in human subjects. |

| PMC8945731 | Highlighted the complex biological roles of PDX as a mediator in inflammation resolution. |

Applications De Recherche Scientifique

Clinical Relevance

The anti-inflammatory properties of PDX have implications for various inflammatory diseases. Its ability to regulate immune cell migration makes it a candidate for therapeutic strategies aimed at conditions such as arthritis and cardiovascular diseases. Furthermore, the stereoselective nature of its action enhances its potential as a targeted anti-inflammatory agent .

Neuroprotective Effects

PDX exhibits neuroprotective properties that are particularly relevant in the context of neurodegenerative diseases. Research has shown that it can protect neuronal cells from oxidative stress and apoptosis . The compound's ability to modulate inflammatory responses in the central nervous system (CNS) is critical for maintaining neuronal health.

Applications in Neurodegenerative Diseases

Given its neuroprotective effects, PDX has potential applications in treating diseases such as Alzheimer's and Parkinson's. By reducing inflammation and promoting neuronal survival, it may help mitigate the progression of these disorders . Experimental models have demonstrated that PDX can significantly attenuate neuronal damage associated with neuroinflammation.

Role in Cardiovascular Diseases

Protectin DX may also play a role in cardiovascular health by modulating lipid metabolism and reducing inflammation associated with atherosclerosis. Its ability to inhibit leukocyte adhesion and migration could be beneficial in preventing plaque formation and promoting vascular health .

Research Findings

Studies have indicated that PDX can influence the expression of various cytokines involved in the inflammatory response within cardiovascular tissues. This modulation could lead to improved outcomes in conditions characterized by chronic inflammation, such as coronary artery disease .

Mechanistic Insights

Recent investigations suggest that PDX may have applications in cancer therapy due to its ability to modulate immune responses and inhibit tumor growth. The compound's influence on inflammatory pathways may help create an environment less conducive to tumor development .

Case Studies

Preclinical studies have shown that PDX can enhance the efficacy of certain chemotherapeutic agents by reducing inflammation-induced resistance mechanisms in tumor cells. This synergistic effect presents an exciting avenue for future research into combination therapies involving PDX .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anti-Inflammatory | Inhibits neutrophil infiltration | Reduces symptoms of inflammatory diseases |

| Neuroprotection | Protects neurons from oxidative stress | Mitigates progression of neurodegenerative diseases |

| Cardiovascular Health | Modulates lipid metabolism and inflammation | Prevents plaque formation; promotes vascular health |

| Cancer Therapy | Modulates immune responses | Enhances efficacy of chemotherapy |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Functional Divergence

- Anti-inflammatory mechanisms :

- PDX reduces neutrophil infiltration and enhances macrophage phagocytosis via GPR120 , whereas PD1 promotes T-cell apoptosis and inhibits interferon-γ secretion via GPR37 .

- PDX demonstrates superior efficacy in metabolic disorders (e.g., diabetes ), while PD1 is more studied in neuroprotection and viral inhibition .

- Synthetic accessibility :

Receptor Specificity and Signaling

- PDX : Activates DP1 (prostaglandin D2 receptor) to suppress NF-κB and TNF-α, and GPR120 to stimulate IL-10 production .

- PD1 : Binds GPR37 to resolve neuroinflammation and reduce oxidative stress in retinal and neuronal tissues .

- AT-RvD2 : Signals via ChemR23 to enhance efferocytosis and block IL-6/CXCL9 .

Clinical and Preclinical Relevance

- PDX : Shows promise in pulmonary fibrosis and diabetes by modulating macrophage polarization (M1→M2) .

- PD1 : Critical in viral resistance (e.g., influenza) and neuroprotection (e.g., Alzheimer’s disease) .

- RvD5 : Less studied but implicated in resolving bacterial pneumonia .

Key Research Findings

- Stereochemical purity : PDX and PD1 are separable only via advanced chromatography (e.g., Luna C18-2 column with formic acid gradients) due to their near-identical mass spectra .

- Cross-species variability : PDX is undetectable in pigs and mice under baseline conditions but induced during inflammation .

Méthodes De Préparation

Lipoxygenase-Catalyzed Oxygenation

Human 15-lipoxygenase-1 (h15-LOX-1) and soybean 15-lipoxygenase (15-sLOX) are pivotal in initiating NPD1 biosynthesis. h15-LOX-1 oxygenates DHA at the ω-6 position to form 17S-hydroperoxy-DHA (17S-HpDHA), which undergoes further enzymatic processing. Comparative studies show h15-LOX-1 exhibits a k<sub>cat</sub>/K<sub>M</sub> of 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> for DHA, outperforming h12-LOX and h15-LOX-2 in specificity for 17S-HpDHA production. Soybean 15-sLOX, though less specific, generates 10S,17S-diH(P)DHA (protectin DX, PDX) under alkaline conditions (pH 9), achieving 70–80% conversion efficiency at 0.1 mM DHA.

Epoxidation and Hydrolysis

The 17S-HpDHA intermediate is epoxidized by h15-LOX-1 to form 16S,17S-epoxy-DHA, a critical precursor. This reaction proceeds via a stereoselective bis-allylic radical mechanism, with h15-LOX-1 demonstrating a 55-fold higher k<sub>cat</sub>/K<sub>M</sub> for epoxide formation (2.4 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) compared to h12-LOX. Subsequent hydrolysis of the epoxide by soluble epoxide hydrolases (sEH) yields NPD1, though non-enzymatic acid-catalyzed hydrolysis in vitro produces racemic mixtures requiring chiral separation.

Chemical Synthesis and Optimization

Reaction Conditions

Key variables influencing yield include pH, enzyme concentration, and oxygenation (Table 1). Soybean 15-sLOX achieves optimal dihydroxy-DHA production at pH 9, 20°C, and 5 mg enzyme/10 mL substrate. Oxygen sparging increases reaction rates but risks peroxidation byproducts, while nitrogen sparging stabilizes hydroperoxide intermediates.

Table 1: Optimization Parameters for Soybean 15-sLOX Reactions

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| pH | 9.0 | Maximizes epoxidation |

| Temperature | 20°C | Balances enzyme activity/denaturation |

| Enzyme Loading | 5 mg/10 mL | Full DHA conversion |

| Substrate Concentration | 0.1 mM DHA | Minimizes side reactions |

Kinetic Profiling

Steady-state kinetics for h15-LOX-1 reveal a K<sub>M</sub> of 8.5 ± 1.2 µM and k<sub>cat</sub> of 12.4 ± 0.8 s<sup>−1</sup> for DHA, with 17S-HpDHA formation dominating (85% product distribution). Competing pathways, such as PDX synthesis via 10S-hydroxylation, are suppressed at pH <8.0, favoring NPD1 precursor formation.

Purification and Isolation

Solid-Phase Extraction (SPE)

Crude reaction mixtures are acidified (pH 4–5) and extracted using C18 cartridges. Elution with ethanol yields 70–85% recovery of dihydroxy-DHA isomers, though co-elution of PDX and NPD1 necessitates further chromatographic separation.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on Luna C18 columns (50 × 250 mm, 10 µm) resolves NPD1 from PDX using isocratic acetonitrile/water (60:40, 0.1% acetic acid) at 2 mL/min. Chiral separation of racemic 16S,17S-epoxy-DHA employs Chiralpak-IA columns with methanol/water (80:20), achieving >95% enantiomeric excess for the S,S-configuration.

Analytical Characterization

Q & A

What are the key structural and functional distinctions between 10S,17S-diHDHA and its stereoisomers in inflammation resolution?

Basic Research Focus

The 10S,17S-diHDHA isomer differs from other stereoisomers (e.g., 10R,17S-diHDHA [PD1]) in hydroxyl group configuration (10S vs. 10R) and double-bond geometry (11E,13Z,15E vs. 11E,13E,15Z). These structural variations critically impact bioactivity. For example, 10R,17S-diHDHA (PD1) demonstrates potent anti-inflammatory effects (EC₅₀ <30 nM) in blocking neutrophil transmigration, whereas 10S,17S-diHDHA exhibits significantly reduced activity in vivo (~40% less efficacy at 1 ng/mouse) .

Methodological Insight :

- Use chiral chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) to resolve isomers.

- Compare bioactivity via neutrophil chemotaxis assays and murine peritonitis models .

How does the biosynthesis pathway of 10S,17S-diHDHA differ from PD1 (10R,17S-diHDHA)?

Basic Research Focus

10S,17S-diHDHA is formed via sequential lipoxygenation (double dioxygenation), while PD1 biosynthesis involves an epoxide intermediate (17S-hydroperoxy-DHA → epoxide → enzymatic hydrolysis). The 10S configuration arises from non-enzymatic H₂O addition during double dioxygenation, contrasting with stereospecific epoxide hydrolysis in PD1 synthesis .

Methodological Insight :

- Track biosynthesis using ¹⁸O₂ labeling to distinguish enzymatic vs. non-enzymatic pathways .

- Employ recombinant lipoxygenases (e.g., soybean 15-LOX) to generate 10S,17S-diHDHA in vitro .

What experimental challenges arise in detecting 10S,17S-diHDHA in human clinical studies?

Advanced Research Focus

Despite its formation in inflammatory exudates, 10S,17S-diHDHA is often undetectable in human plasma due to low abundance (pg/mL range) and rapid metabolism. In n-3 fatty acid supplementation studies, its concentrations remain below LC-MS/MS quantification limits (<6 pg on-column) .

Methodological Insight :

- Optimize solid-phase extraction (SPE) with C18 columns for lipid enrichment.

- Use high-sensitivity MS instruments (e.g., Q-TOF) with multiple reaction monitoring (MRM) .

How do contradictory bioactivity data for 10S,17S-diHDHA isomers emerge across studies?

Advanced Research Focus

Discrepancies stem from differences in stereochemical purity, assay systems (e.g., human vs. murine neutrophils), and dose ranges. For example:

- In vitro : 10S,17S-diHDHA inhibits platelet aggregation at submicromolar concentrations .

- In vivo : It shows weak anti-inflammatory effects compared to PD1, even at higher doses (10 ng/mouse) .

Methodological Insight : - Validate isomer purity via nuclear magnetic resonance (NMR) and co-elution tests with synthetic standards .

- Standardize in vivo models (e.g., zymosan-induced peritonitis) for cross-study comparisons .

What are the implications of double-bond geometry (11E,13Z,15E vs. 11E,13E,15Z) in conjugated triene systems?

Advanced Research Focus

The 13Z configuration in 10S,17S-diHDHA reduces membrane interaction efficiency compared to the 13E geometry in PD1, altering receptor binding and downstream signaling (e.g., NF-κB inhibition). Computational modeling shows ~50% lower binding affinity to putative GPCRs .

Methodological Insight :

- Use UV spectroscopy (λmax ~270 nm) to confirm conjugated triene geometry.

- Apply molecular docking simulations to predict receptor interactions .

How can researchers differentiate 10S,17S-diHDHA from PDX (10S,17S-dihydroxy-4Z,7Z,11E,13Z,15Z,19Z-DHA)?

Basic Research Focus

PDX (an isomer with 15Z configuration) co-elutes with 10S,17S-diHDHA in standard LC systems but displays distinct bioactivity, including platelet aggregation inhibition. Differentiation requires:

- High-resolution MS/MS (e.g., Q Exactive HF) to resolve m/z shifts.

- Biological validation via cyclooxygenase-1 (COX-1) inhibition assays .

What role does 10S,17S-diHDHA play in macrophage-mediated resolution?

Advanced Research Focus

While 10S,17S-diHDHA weakly regulates neutrophil infiltration, it synergizes with resolvin E1 (RvE1) to enhance macrophage efferocytosis. At 10 nM, it reduces TNF-α production in glial cells by ~30% .

Methodological Insight :

- Use transwell assays to study macrophage-neutrophil crosstalk.

- Quantify cytokine release via ELISA in LPS-stimulated glial cells .

Why is 10S,17S-diHDHA less stable than PD1 in biological matrices?

Advanced Research Focus

The 10S hydroxyl group and 13Z double bond increase susceptibility to enzymatic oxidation (e.g., CYP450) and non-enzymatic degradation. Half-life in plasma is ~2 hours vs. ~6 hours for PD1 .

Methodological Insight :

- Stabilize samples with antioxidants (e.g., BHT/EDTA).

- Perform stability studies under varying pH/temperature .

How do aspirin-triggered epimers (e.g., 17R-HDHA) influence 10S,17S-diHDHA biosynthesis?

Advanced Research Focus

Aspirin-acetylated COX-2 shifts DHA metabolism toward 17R-HDHA, reducing 10S,17S-diHDHA production by ~40% in endothelial cells. This highlights competition between LOX and COX-2 pathways .

Methodological Insight :

- Inhibit COX-2 with NS-398 to isolate LOX-driven biosynthesis.

- Quantify intermediates via stable isotope dilution .

What advanced techniques resolve contradictory data on 10S,17S-diHDHA’s pro-resolving vs. pro-inflammatory roles?

Advanced Research Focus

Context-dependent effects arise from tissue-specific metabolism. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.